molecular formula C7H20ClNSi B13453227 Methyl[3-(trimethylsilyl)propyl]amine hydrochloride

Methyl[3-(trimethylsilyl)propyl]amine hydrochloride

Cat. No.: B13453227
M. Wt: 181.78 g/mol
InChI Key: DUDYDPUYBZUVBR-UHFFFAOYSA-N
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Description

Methyl[3-(trimethylsilyl)propyl]amine hydrochloride is a quaternary ammonium salt featuring a trimethylsilyl (TMS) group attached to a propylamine backbone. The compound’s structure consists of a methyl group bonded to the amine nitrogen, a three-carbon propyl chain terminated by a TMS group, and a hydrochloride counterion. This configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the TMS moiety and improved solubility in polar solvents due to the ionic hydrochloride form.

Properties

Molecular Formula

C7H20ClNSi

Molecular Weight

181.78 g/mol

IUPAC Name

N-methyl-3-trimethylsilylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H19NSi.ClH/c1-8-6-5-7-9(2,3)4;/h8H,5-7H2,1-4H3;1H

InChI Key

DUDYDPUYBZUVBR-UHFFFAOYSA-N

Canonical SMILES

CNCCC[Si](C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(trimethylsilyl)propyl]amine hydrochloride typically involves the reaction of 3-(trimethylsilyl)propylamine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl[3-(trimethylsilyl)propyl]amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

    Oxidation and Reduction: The amine group in the compound can undergo oxidation to form corresponding imines or reduction to form secondary amines.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

    Oxidation Products: Imines or oximes can be formed through oxidation.

    Reduction Products: Secondary amines are typically the major products of reduction reactions.

Scientific Research Applications

Methyl[3-(trimethylsilyl)propyl]amine hydrochloride finds extensive applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines in multi-step synthesis.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring specific structural features for activity.

    Industry: The compound is employed in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final products.

Mechanism of Action

The mechanism by which Methyl[3-(trimethylsilyl)propyl]amine hydrochloride exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a steric hindrance, protecting reactive sites on the molecule and facilitating selective reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

The compounds selected for comparison share a propylamine hydrochloride backbone but differ in substituents, which critically influence their properties and applications:

Methyl[3-(trimethylsilyl)propyl]amine Hydrochloride
  • Structure : (CH3)NH(CH2)3Si(CH3)3·HCl.
  • Key Features : The TMS group enhances hydrophobicity and stability, while the methylamine group facilitates salt formation.
b. 2-Phenyl-3-(trimethylsilyl)propan-1-aminium Chloride ()
  • Structure : C12H22ClNSi, featuring a phenyl group adjacent to the TMS moiety.
c. 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine Hydrochloride (Compound 37) ()
  • Structure : C14H17ClF3N5O2, with a nitro-triazole and trifluoromethylbenzyl substituent.
  • Key Features : The electron-withdrawing nitro and CF3 groups enhance biological activity, as seen in its anti-Chagasic properties .
d. 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride ()
  • Structure: C12H19NO2·HCl, bearing a dimethoxyphenyl group.
  • Key Features : The methoxy groups increase polarity and hydrogen-bonding capacity, reflected in its high melting point (183–184°C) .
e. Methyl[3-(propan-2-yloxy)propyl]amine Hydrochloride ()
  • Structure: C7H18ClNO, with an isopropoxy substituent.
  • Key Features : The ether linkage reduces hydrophobicity compared to TMS, favoring solubility in polar solvents .

Physical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility
Methyl[3-(trimethylsilyl)propyl]amine HCl C7H20ClNSi (calculated) Not reported Likely soluble in polar solvents (DMSO, methanol)
2-Phenyl-3-(trimethylsilyl)propan-1-aminium chloride C12H22ClNSi Not reported Soluble in organic solvents (ether, THF)
Compound 37 () C14H17ClF3N5O2 127–128 Soluble in methanol/DMSO
3-(3,4-Dimethoxyphenyl)propylamine HCl C12H19NO2·HCl 183–184 Slightly soluble in chloroform, DMSO
Methyl[3-(propan-2-yloxy)propyl]amine HCl C7H18ClNO Not reported Likely soluble in methanol/water

Key Observations :

  • Melting Points : Aromatic and polar substituents (e.g., dimethoxyphenyl) elevate melting points compared to aliphatic or silylated analogs.
  • Solubility : Hydrochloride salts generally improve water solubility, but bulky hydrophobic groups (e.g., TMS) reduce it.

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